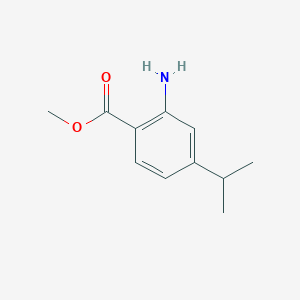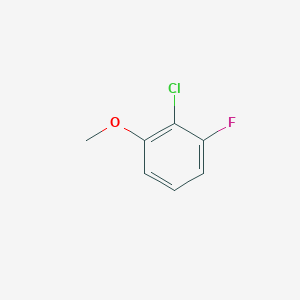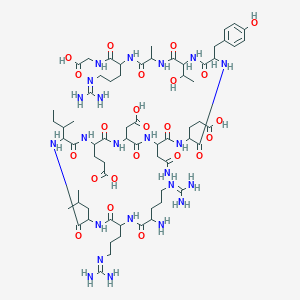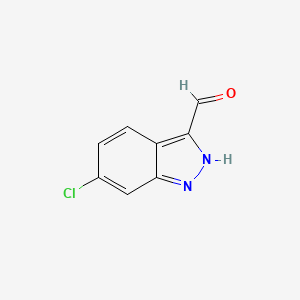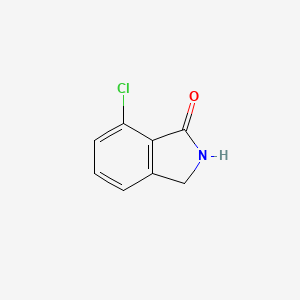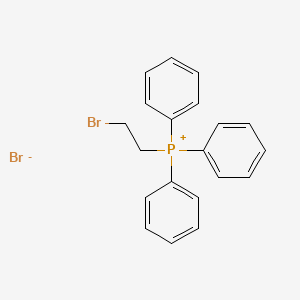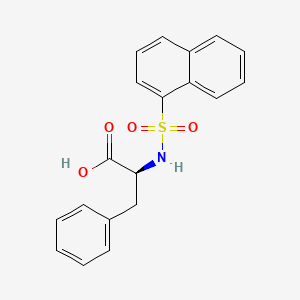
9,9-ビス(3,4-ジヒドロキシフェニル)フルオレン
概要
説明
科学的研究の応用
1,2-Benzenediol, 4,4’-(9H-fluoren-9-ylidene)bis- has a wide range of scientific research applications:
作用機序
Target of Action
It is widely used in organic light-emitting diodes (oleds) and organic solar cells due to its high luminescence efficiency and long electron transport length .
Mode of Action
The mode of action of 9,9-Bis(3,4-dihydroxyphenyl)fluorene involves its interaction with other materials in the OLED or organic solar cell. It contributes to the high luminescence efficiency and long electron transport length, which are crucial for the performance of these devices .
Biochemical Pathways
The biochemical pathways affected by 9,9-Bis(3,4-dihydroxyphenyl)fluorene are primarily related to its role in OLEDs and organic solar cells. The compound’s high luminescence efficiency and long electron transport length can enhance the performance of these devices .
Pharmacokinetics
It is known that the compound is a pale yellow to orange solid, insoluble in water at room temperature, but soluble in common organic solvents .
Result of Action
The molecular and cellular effects of 9,9-Bis(3,4-dihydroxyphenyl)fluorene’s action are primarily observed in its applications in OLEDs and organic solar cells. The compound’s high luminescence efficiency and long electron transport length contribute to the improved performance of these devices .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2-Benzenediol, 4,4’-(9H-fluoren-9-ylidene)bis-, also known as 9,9-Bis(3,4-dihydroxyphenyl)fluorene. Additionally, its good thermal stability and electrical properties can influence its performance under various environmental conditions .
生化学分析
Biochemical Properties
1,2-Benzenediol, 4,4’-(9H-fluoren-9-ylidene)bis- plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with oxidoreductases, which are enzymes that catalyze oxidation-reduction reactions. The compound’s benzenediol groups can undergo oxidation to form quinones, which can then participate in redox cycling. This interaction is significant as it can influence cellular redox states and impact various metabolic processes .
Cellular Effects
The effects of 1,2-Benzenediol, 4,4’-(9H-fluoren-9-ylidene)bis- on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors such as NF-κB, which plays a pivotal role in regulating immune responses and inflammation. Additionally, it can affect the expression of genes involved in oxidative stress responses, thereby influencing cellular homeostasis .
Molecular Mechanism
At the molecular level, 1,2-Benzenediol, 4,4’-(9H-fluoren-9-ylidene)bis- exerts its effects through several mechanisms. One key mechanism involves its ability to bind to specific biomolecules, such as proteins and nucleic acids. This binding can lead to the inhibition or activation of enzymes, thereby altering metabolic pathways. For instance, the compound can inhibit the activity of certain kinases, which are enzymes that phosphorylate proteins and play a critical role in signal transduction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Benzenediol, 4,4’-(9H-fluoren-9-ylidene)bis- have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo oxidative degradation, leading to the formation of reactive intermediates that can further interact with cellular components. These interactions can result in both short-term and long-term changes in cellular function .
Dosage Effects in Animal Models
The effects of 1,2-Benzenediol, 4,4’-(9H-fluoren-9-ylidene)bis- vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, it can induce toxic effects, including cellular damage and apoptosis. These threshold effects are critical for determining the safe and effective use of the compound in therapeutic applications .
Metabolic Pathways
1,2-Benzenediol, 4,4’-(9H-fluoren-9-ylidene)bis- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in the metabolism of various xenobiotics. The compound can also affect metabolic flux by altering the levels of key metabolites, such as NADH and ATP. These changes can have significant implications for cellular energy metabolism and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 1,2-Benzenediol, 4,4’-(9H-fluoren-9-ylidene)bis- within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through facilitated diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for understanding the compound’s bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of 1,2-Benzenediol, 4,4’-(9H-fluoren-9-ylidene)bis- is an important factor that affects its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, through post-translational modifications and targeting signals. These localizations can influence the compound’s interactions with biomolecules and its overall biological effects .
準備方法
In this process, diphenylmethane is reacted with fluorene in the presence of a strong base such as sodium hydroxide or potassium hydroxide . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
化学反応の分析
1,2-Benzenediol, 4,4’-(9H-fluoren-9-ylidene)bis- undergoes various chemical reactions, including:
類似化合物との比較
1,2-Benzenediol, 4,4’-(9H-fluoren-9-ylidene)bis- can be compared with other similar compounds, such as:
4,4’-(9H-Fluorene-9,9-diyl)bis(2-methylphenol): This compound has a similar fluorenylidene structure but with methyl groups instead of hydroxyl groups.
9,9-Bis(3,4-dihydroxyphenyl)fluorene: This is another name for the same compound, highlighting its structural features.
The uniqueness of 1,2-Benzenediol, 4,4’-(9H-fluoren-9-ylidene)bis- lies in its specific arrangement of hydroxyl groups and fluorenylidene moiety, which imparts distinct chemical and biological properties .
特性
IUPAC Name |
4-[9-(3,4-dihydroxyphenyl)fluoren-9-yl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O4/c26-21-11-9-15(13-23(21)28)25(16-10-12-22(27)24(29)14-16)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14,26-29H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIOQXXWEGZKAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C=C4)O)O)C5=CC(=C(C=C5)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647282 | |
| Record name | 4,4'-(9H-Fluorene-9,9-diyl)di(benzene-1,2-diol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351521-78-3 | |
| Record name | 4,4'-(9H-Fluorene-9,9-diyl)di(benzene-1,2-diol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





